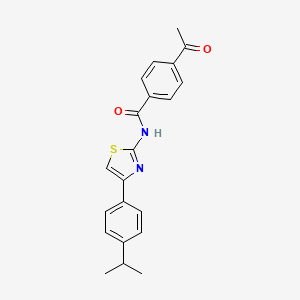
4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . The bioassay results show that most of the synthesized compounds possess moderate to good herbicidal activities when fluorine-containing phenyl groups are introduced into molecular structures .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Anticancer Activity
Compounds related to 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, particularly those incorporating thiazole and benzamide moieties, have been extensively studied for their anticancer properties. A notable example is the series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which demonstrated significant anticancer activity against a variety of cancer cell lines, often surpassing the efficacy of the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Properties
Thiazole derivatives, including those structurally similar to 4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide, have been synthesized and shown to possess antimicrobial and antifungal properties. For instance, N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibited potent antimicrobial activity against various bacterial and fungal strains, outperforming some reference drugs (Bikobo et al., 2017). Similarly, compounds like N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives demonstrated good antimicrobial activity, especially when substituted with electron-donating groups (Chawla, 2016).
Anti-arrhythmic and Anti-inflammatory Properties
Certain thiazole compounds have been investigated for their potential anti-arrhythmic effects. For example, piperidine-based 1,3-thiazole derivatives showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009). Moreover, thiazole/oxazole substituted benzothiazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic effects, with some compounds outperforming the reference drug in terms of activity (Kumar & Singh, 2020).
Orientations Futures
The future directions in the research of thiazole derivatives like “4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide” could involve the design and development of new compounds with improved biological activities and lesser side effects . Further studies could also focus on understanding the detailed mechanism of action of these compounds .
Propriétés
IUPAC Name |
4-acetyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-13(2)15-4-8-17(9-5-15)19-12-26-21(22-19)23-20(25)18-10-6-16(7-11-18)14(3)24/h4-13H,1-3H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGKMMOJKXEUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2799284.png)
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2799291.png)
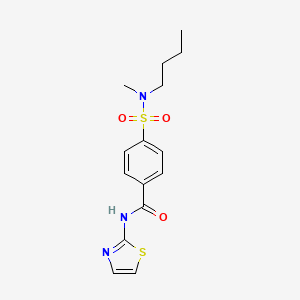

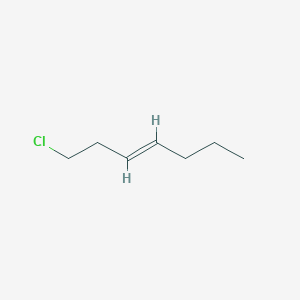
![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine hydrochloride](/img/structure/B2799297.png)
![8-methyl-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799298.png)
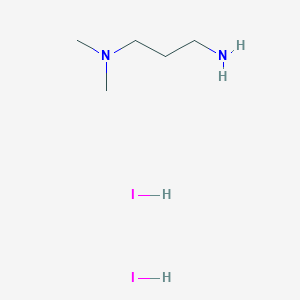
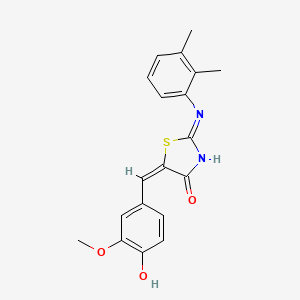
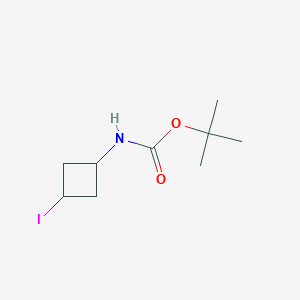
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799302.png)

